molecular formula C27H22ClN3O3 B282183 ethyl 4-(4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

ethyl 4-(4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

Cat. No. B282183
M. Wt: 471.9 g/mol
InChI Key: OTBBPZXTQQRSOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a chemical compound that has gained attention in scientific research due to its potential for use in medicinal chemistry.

Mechanism of Action

The mechanism of action of ethyl 4-(4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. By inhibiting these enzymes, ethyl 4-(4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 4-(4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate are complex and not fully understood. However, it has been shown to have anti-inflammatory and analgesic effects, which are likely due to its ability to inhibit the activity of COX-2 and LOX. Additionally, it has been shown to have anti-cancer effects, which may be due to its ability to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-(4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in lab experiments is its potential for use in the development of new drugs for the treatment of pain, inflammation, and cancer. Additionally, it has been shown to have relatively low toxicity, making it a potentially safe candidate for use in humans. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may make it difficult and time-consuming to produce in large quantities.

Future Directions

There are several future directions for the study of ethyl 4-(4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate. One potential direction is the development of new drugs based on this compound for the treatment of pain, inflammation, and cancer. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, more research is needed to optimize the synthesis method for this compound, making it easier and more cost-effective to produce in large quantities for use in lab experiments and potential clinical trials.

Synthesis Methods

The synthesis of ethyl 4-(4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate involves a multi-step process that includes the use of various reagents and catalysts. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the process requires expertise and careful attention to detail.

Scientific Research Applications

Ethyl 4-(4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been the subject of several scientific studies due to its potential for use in medicinal chemistry. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

Molecular Formula

C27H22ClN3O3

Molecular Weight

471.9 g/mol

IUPAC Name

ethyl 4-[4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate

InChI

InChI=1S/C27H22ClN3O3/c1-3-34-27(33)19-10-14-21(15-11-19)31-25(18-8-12-20(28)13-9-18)22-23(29-30-24(22)26(31)32)17-6-4-16(2)5-7-17/h4-15,25H,3H2,1-2H3,(H,29,30)

InChI Key

OTBBPZXTQQRSOR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)C)C5=CC=C(C=C5)Cl

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)C)C5=CC=C(C=C5)Cl

Origin of Product

United States

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